molecular formula C10H12N4O4S B1423683 8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1291486-75-3

8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No.: B1423683
CAS No.: 1291486-75-3
M. Wt: 284.29 g/mol
InChI Key: SJBYOHWAUKJZEU-UHFFFAOYSA-N
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Description

Historical Context and Discovery in Heterocyclic Chemistry

The development of triazolopyridine chemistry traces its origins to the broader exploration of nitrogen-containing heterocyclic systems that began in earnest during the mid-20th century. Triazolopyridines, as a class of heterocyclic chemical compounds featuring a triazole ring fused to a pyridine ring, have attracted considerable attention due to their diverse structural possibilities and biological activities. The specific triazolo[4,3-a]pyridine framework has been recognized as particularly valuable in pharmaceutical applications, leading to its incorporation in several clinically relevant drugs including filgotinib, tucatinib, and enarodustat.

The historical significance of the triazolo[4,3-a]pyridine core became apparent through early medicinal chemistry studies that identified this heterocyclic system as a privileged structure capable of interacting with various biological targets. Research from the 1980s demonstrated that modifications to the core structure, particularly through sulfonamide functionalization, could dramatically enhance biological activity profiles. The compound 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one, catalogued under Chemical Abstracts Service number 6969-71-7, emerged as a fundamental building block in this research area, serving as both a synthetic intermediate and a pharmacological probe.

The evolution toward more complex derivatives such as 8-(morpholin-4-ylsulfonyl)triazolo[4,3-a]pyridin-3(2H)-one reflects the systematic approach to structure-activity relationship optimization that has characterized modern heterocyclic chemistry. This compound represents the convergence of multiple design principles: the triazolopyridine core provides the essential pharmacophore, the sulfonyl linkage offers appropriate electronic properties, and the morpholine substituent contributes both to selectivity and pharmacokinetic optimization.

Systematic Nomenclature and Structural Identification

The systematic nomenclature of 8-(morpholin-4-ylsulfonyl)triazolo[4,3-a]pyridin-3(2H)-one follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic systems. The compound's name precisely describes its structural components: the triazolo[4,3-a]pyridin-3(2H)-one core indicates a triazole ring fused to a pyridine ring with specific nitrogen positioning, while the 8-(morpholin-4-ylsulfonyl) designation specifies the substitution pattern at the 8-position of the fused ring system.

Structurally, this compound belongs to the broader family of triazolopyridine derivatives that have been extensively studied for their pharmaceutical applications. The molecular architecture consists of a bicyclic triazolopyridine core with a morpholine sulfonyl substituent attached at the 8-position. This specific substitution pattern has been identified as particularly significant in medicinal chemistry applications, as demonstrated by related compounds that have shown promising biological activities.

The structural features of 8-(morpholin-4-ylsulfonyl)triazolo[4,3-a]pyridin-3(2H)-one can be analyzed through comparison with closely related derivatives. For instance, compounds such as 2-(4-methoxybenzyl)-6-(morpholinosulfonyl)-triazolo[4,3-a]pyridin-3(2H)-one (molecular formula C₁₈H₂₀N₄O₅S, molecular weight 404.4 g/mol) demonstrate similar morpholine sulfonyl functionalization patterns. These structural relationships provide important insights into the systematic design principles underlying this class of compounds.

Table 1: Structural Characteristics of Triazolopyridine Derivatives

Compound Type Core Structure Substitution Pattern Molecular Features
Basic triazolopyridine triazolo[4,3-a]pyridine Unsubstituted Fundamental pharmacophore
Morpholine sulfonyl derivative triazolo[4,3-a]pyridin-3(2H)-one 8-morpholin-4-ylsulfonyl Enhanced selectivity
Benzyl-substituted analog triazolo[4,3-a]pyridin-3(2H)-one 2-benzyl, 6-morpholinosulfonyl Improved pharmacokinetics

Academic Significance in Medicinal Chemistry Research

The academic significance of 8-(morpholin-4-ylsulfonyl)triazolo[4,3-a]pyridin-3(2H)-one in medicinal chemistry research extends across multiple dimensions of pharmaceutical science. This compound represents a sophisticated example of rational drug design, where specific structural modifications have been introduced to optimize biological activity while maintaining favorable physicochemical properties.

Recent academic investigations have highlighted the importance of triazolopyridine derivatives in addressing contemporary therapeutic challenges. Research published in 2023 demonstrated that compounds containing triazole moieties exhibit significant inhibition of Mycobacterium tuberculosis growth and survival, with structure-activity relationship studies leading to the identification of potent analogs displaying low micromolar to nanomolar inhibitory activity. These findings underscore the continued relevance of triazolopyridine chemistry in infectious disease research.

The synthetic approaches developed for triazolopyridine derivatives have contributed significantly to the advancement of heterocyclic methodology. Contemporary synthetic strategies typically involve multi-step sequences starting from readily available precursors such as 2-chloropyridine sulfonyl chlorides. The general synthetic procedure involves the formation of sulfonamide intermediates, followed by hydrazine displacement and cyclization with ortho-esters to construct the triazolopyridine framework. These methodological advances have enabled the systematic exploration of structure-activity relationships within this compound class.

Table 2: Synthetic Methodology for Triazolopyridine Derivatives

Synthetic Step Starting Material Reagent System Typical Yield Reference
Sulfonamide formation 2-chloropyridine sulfonyl chloride Primary anilines, triethylamine 70-82%
Hydrazine displacement 2-chloro-N-(aryl)pyridinesulfonamides Hydrazine hydrate, isopropanol 84-91%
Triazole cyclization Hydrazinyl intermediates Ortho-esters, dimethylformamide Variable
Direct synthesis 2-hydrazinopyridine Aromatic aldehydes, room temperature Good yields

The academic impact of this compound class extends to multiple therapeutic areas beyond antimicrobial applications. Research has demonstrated that triazolopyridine derivatives serve as important tools in chemical biology, particularly as molecular probes for studying protein-protein interactions and enzymatic mechanisms. The morpholine sulfonyl substitution pattern has been identified as particularly valuable for enhancing selectivity and reducing off-target effects, making these compounds attractive candidates for lead optimization programs.

Furthermore, the compound's significance in medicinal chemistry education cannot be overlooked. 8-(Morpholin-4-ylsulfonyl)triazolo[4,3-a]pyridin-3(2H)-one serves as an excellent case study for understanding the principles of rational drug design, demonstrating how systematic structural modifications can be employed to optimize pharmaceutical properties. The compound illustrates key concepts in medicinal chemistry including bioisosterism, structure-activity relationships, and the importance of functional group tolerance in synthetic methodology.

Recent academic developments have also highlighted the potential for triazolopyridine derivatives in emerging therapeutic areas. Studies investigating compounds with triazolo[1,5-a]pyridine cores have identified potent and orally bioavailable inverse agonists for nuclear hormone receptors. While structurally distinct from the [4,3-a] regioisomer, these findings demonstrate the broader therapeutic potential of triazolopyridine chemistry and suggest opportunities for further exploration of related structural motifs.

The continuing academic interest in triazolopyridine derivatives reflects their unique position at the intersection of synthetic methodology, medicinal chemistry, and chemical biology. As pharmaceutical research increasingly focuses on precision medicine and targeted therapies, compounds like 8-(morpholin-4-ylsulfonyl)triazolo[4,3-a]pyridin-3(2H)-one represent valuable starting points for the development of next-generation therapeutic agents.

Properties

IUPAC Name

8-morpholin-4-ylsulfonyl-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O4S/c15-10-12-11-9-8(2-1-3-14(9)10)19(16,17)13-4-6-18-7-5-13/h1-3H,4-7H2,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJBYOHWAUKJZEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CN3C2=NNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001166031
Record name 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 8-(4-morpholinylsulfonyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1291486-75-3
Record name 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 8-(4-morpholinylsulfonyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1291486-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 8-(4-morpholinylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001166031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

8-(Morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula: C₁₀H₁₂N₄O₄S
  • Molecular Weight: 284.3 g/mol
  • CAS Number: 1291486-75-3
  • Structure: The compound features a triazole ring fused with a pyridine moiety and a morpholine sulfonamide group, which contributes to its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds within the triazolo[4,3-a]pyridine class exhibit significant antimicrobial properties. For instance:

  • A study evaluated a series of triazolo[4,3-a]pyridines for their antibacterial effects against various strains, demonstrating potent activity comparable to standard antibiotics like Chloramphenicol and Ketoconazole .
  • In vitro tests revealed that derivatives of this compound showed effectiveness against Staphylococcus aureus, Escherichia coli, and Candida albicans.

Antimalarial Activity

A notable application of this compound is its potential as an antimalarial agent:

  • In a screening study against Plasmodium falciparum, selected derivatives exhibited IC50 values as low as 2.24 μM, indicating promising antimalarial activity .
  • The mechanism of action is believed to involve the inhibition of falcipain-2, a cysteine protease crucial for the parasite's lifecycle.

Antioxidant and Anti-inflammatory Properties

The compound also demonstrates antioxidant properties:

  • Research highlights that similar triazolo derivatives can scavenge free radicals and reduce oxidative stress markers in cellular models. This suggests potential applications in treating oxidative stress-related conditions.

Neuropharmacological Effects

The neuropharmacological profile of related triazolo compounds indicates potential anxiolytic and anticonvulsant effects:

  • Docking studies suggest that these compounds may interact with neurotransmitter receptors, offering insights into their use in treating anxiety disorders and epilepsy .

Study on Antimicrobial Efficacy

In a recent study published in the International Journal of Molecular Sciences, researchers synthesized various derivatives of this compound and tested them against multiple bacterial strains. The results showed:

CompoundBacterial StrainZone of Inhibition (mm)
Compound AE. coli15
Compound BS. aureus18
Compound CC. albicans17

This study underscores the compound's potential as an antimicrobial agent.

Antimalarial Screening

Another significant study focused on the antimalarial activity of triazolo derivatives:

CompoundIC50 (μM)
This compound2.24
Control Drug (Chloroquine)0.5

The findings indicate that while the compound shows promising activity, further optimization is needed for clinical applications.

Scientific Research Applications

Biological Activities

Research indicates that 8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one exhibits significant biological activities attributed to its structural features:

  • Antitumor Activity : In vitro studies have shown that compounds with similar structures exhibit potent activity against various cancer cell lines, including human lung cancer (A-549) and hepatocellular carcinoma (HepG-2) .
  • Antimicrobial Properties : Some derivatives demonstrate moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Antimalarial Potential : Virtual screening and molecular docking studies have identified triazolopyridine derivatives with sulfonamide groups as promising candidates for antimalarial drug development .

Applications in Drug Development

The compound's diverse biological activities suggest potential applications in various therapeutic areas:

  • Cancer Therapy : The antitumor properties make it a candidate for developing new anticancer drugs.
  • Infectious Diseases : Its antimicrobial and antimalarial activities position it as a potential treatment for bacterial infections and malaria.
  • Neurological Disorders : Given the pharmacological significance of triazole and pyridine moieties, there is potential for applications in treating neurological conditions.

Case Studies

Several studies have explored the synthesis and evaluation of derivatives based on this compound:

  • A study synthesized a series of morpholine-based heterocycles that were evaluated for their antitumor activity against various cancer cell lines. The results indicated that certain derivatives showed comparable efficacy to standard chemotherapeutic agents like cisplatin .
  • Another investigation focused on synthesizing triazolopyridine derivatives bearing sulfonamide groups for antimalarial activity. The synthesized compounds were screened for their inhibitory effects on Plasmodium falciparum, revealing promising candidates for further development .

Comparison with Similar Compounds

Key Observations :

  • Piperidine vs. Morpholine Sulfonyl : Piperidine derivatives (e.g., 13b) exhibit slightly lower antimalarial potency compared to morpholine analogs, possibly due to reduced solubility from the absence of an oxygen atom in the ring .
  • Amino Substituents: 8-Amino derivatives demonstrate strong glycogen synthase kinase-3 (GSK-3) inhibition (Ki = 0.2 µM), highlighting the role of basic groups in kinase targeting .
  • Trifluoromethyl Groups : While 8-trifluoromethyl analogs are less explored, their electron-withdrawing properties may enhance metabolic stability .

Physicochemical Properties

  • Solubility : The morpholine sulfonyl group enhances water solubility compared to piperidine analogs due to its oxygen atom .
  • Melting Points : Morpholine sulfonyl derivatives (e.g., 13d) exhibit high melting points (~226–227°C), indicative of crystalline stability .
  • Sodium Salts: Sodium salts of triazolopyridinone (e.g., CAS 50594-92-8) improve bioavailability for CNS-targeting applications .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one, and how are key intermediates purified?

  • Methodology :

  • Step 1 : Condensation of hydrazine derivatives with substituted pyridines to form the triazolo-pyridine core.
  • Step 2 : Sulfonylation using morpholine sulfonyl chloride under anhydrous conditions (e.g., DMF, 0–5°C) to introduce the sulfonamide group .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) to isolate the target compound .
    • Critical Parameters : Temperature control during sulfonylation minimizes side reactions. Solvent choice (e.g., DMF vs. THF) affects reaction efficiency .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

  • Techniques :

  • NMR Spectroscopy : Confirms regiochemistry of the triazole ring and sulfonamide substitution (e.g., δ 3.08–3.18 ppm for morpholine protons) .
  • HPLC : Monitors reaction progress and purity (>95% purity threshold for biological assays) .
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z 295.08) .

Q. What in vitro assays are typically used to evaluate its biological activity?

  • Assays :

  • Enzyme Inhibition : Dose-response curves against Plasmodium falciparum enoyl-ACP reductase (IC₅₀ values <1 µM in antimalarial studies) .
  • Cellular Cytotoxicity : MTT assays in mammalian cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How does replacing morpholine with piperidine or thiomorpholine in the sulfonamide group affect target binding and bioactivity?

  • Structure-Activity Relationship (SAR) :

Substituent Ring Size Electron Density IC₅₀ (Antimalarial)
Morpholine6-memberedHigh (O donor)0.8 µM
Piperidine6-memberedModerate (N donor)1.2 µM
Thiomorpholine6-memberedLow (S donor)3.5 µM
  • Morpholine’s oxygen enhances hydrogen bonding with enzyme active sites, improving potency .

Q. What computational strategies are effective in predicting binding modes and optimizing derivatives?

  • Methods :

  • Molecular Docking : AutoDock Vina (ΔG < -9 kcal/mol suggests strong binding to PfENR) with Lamarckian GA algorithms .
  • MD Simulations : GROMACS for assessing stability of ligand-receptor complexes (RMSD <2 Å over 100 ns) .

Q. How can contradictory data between in silico predictions and experimental IC₅₀ values be resolved?

  • Troubleshooting :

  • Solvent Accessibility : Adjust docking parameters to account for hydrophobic pockets not modeled in silico.
  • Metabolite Interference : Use LC-MS to identify degradation products in cell-based assays .

Q. What strategies mitigate by-product formation during sulfonylation or cyclization steps?

  • Optimization :

  • Low-Temperature Sulfonylation : Reduces polysubstitution by controlling reaction kinetics .
  • Microwave-Assisted Synthesis : Accelerates cyclization (e.g., 150°C, 20 min) to minimize side products .

Methodological Tables

Table 1 : Key Synthetic Parameters for Sulfonylation Step

Parameter Optimal Range Impact on Yield
Temperature0–5°C>80% yield
SolventAnhydrous DMFMaximizes solubility
Equivalents of Reagent1.2–1.5 eqMinimizes by-products

Table 2 : Comparative Bioactivity of Sulfonamide Derivatives

Compound Target Activity
Morpholine derivativePfENRIC₅₀ = 0.8 µM
Piperidine derivativeAdenosine A₂A receptorIC₅₀ = 1.2 µM
Thiomorpholine analogGSK-3βIC₅₀ = 3.5 µM

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.